2h-Pyrido[3,2-b][1,4]thiazin-3(4h)-one
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Overview
Description
2H-Pyrido[3,2-b][1,4]thiazin-3(4H)-one is a heterocyclic compound that features a fused pyridine and thiazine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Pyrido[3,2-b][1,4]thiazin-3(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 2-halo-N-(2-halophenyl)-acetamides and AcSH (acetyl sulfide) in a copper-catalyzed cascade reaction. This process includes SN2 substitution, deacetylation, and coupling steps .
Industrial Production Methods: While detailed industrial production methods are not widely documented, the scalability of the copper-catalyzed cascade reaction suggests it could be adapted for larger-scale synthesis. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be crucial for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 2H-Pyrido[3,2-b][1,4]thiazin-3(4H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols).
Major Products: The products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups onto the thiazine ring .
Scientific Research Applications
2H-Pyrido[3,2-b][1,4]thiazin-3(4H)-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for anticancer and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 2H-Pyrido[3,2-b][1,4]thiazin-3(4H)-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or interfere with DNA synthesis in microbial cells, leading to antimicrobial effects. In cancer cells, it might induce apoptosis or inhibit cell proliferation through various signaling pathways .
Comparison with Similar Compounds
- 2H-benzo[b][1,4]thiazin-3(4H)-one
- 1H-pyrazolo[3,4-b]pyridine derivatives
- 1H-pyrrolo[2,3-b]pyridine derivatives
Comparison: 2H-Pyrido[3,2-b][1,4]thiazin-3(4H)-one is unique due to its fused pyridine and thiazine ring system, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for further research and development .
Properties
IUPAC Name |
4H-pyrido[3,2-b][1,4]thiazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2OS/c10-6-4-11-5-2-1-3-8-7(5)9-6/h1-3H,4H2,(H,8,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVUSWMIMPJDWNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(S1)C=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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